5-Methoxy-2,2-dimethyl-4h-benzo[d][1,3]dioxin-4-one
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Overview
Description
5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzodioxins This compound is characterized by a methoxy group at the 5-position and two methyl groups at the 2-position on the benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method involves the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction proceeds at room temperature and results in the formation of the desired benzodioxinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzodioxinones.
Scientific Research Applications
5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For example, it acts as an activator of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid . This activation leads to the modulation of inflammatory responses and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This compound has a hydroxyl group instead of a methoxy group at the 5-position.
5,7-Dihydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: This compound has additional hydroxyl groups at the 5 and 7 positions.
Uniqueness
5-Methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its hydroxyl-substituted counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C11H12O4/c1-11(2)14-8-6-4-5-7(13-3)9(8)10(12)15-11/h4-6H,1-3H3 |
InChI Key |
LLTNPSNFOQDTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C(=CC=C2)OC)C(=O)O1)C |
Origin of Product |
United States |
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